

In-Depth Technical Guide to 3,9'-Bicarbazole (CAS No. 18628-07-4)

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Compound of Interest

Compound Name: 9H-3,9'-Bicarbazole

Cat. No.: B091494

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Introduction

3,9'-Bicarbazole, identified by the CAS number 18628-07-4, is a carbazole derivative that has garnered significant interest in the field of organic electronics. Its unique molecular structure, consisting of two carbazole units linked at the 3 and 9' positions, imparts favorable photophysical and thermal properties, making it a promising material for various applications, particularly in the development of organic light-emitting diodes (OLEDs). This technical guide provides a comprehensive overview of the available experimental data for 3,9'-Bicarbazole, including its physicochemical properties, spectroscopic data, thermal stability, and a detailed experimental protocol for its synthesis.

Physicochemical Properties

The fundamental physicochemical properties of 3,9'-Bicarbazole are summarized in the table below. These properties are crucial for its application in device fabrication and for understanding its behavior in different environments.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₆ N ₂	
Molecular Weight	332.4 g/mol	
Appearance	Solid	
Purity	>97%	
Storage Temperature	Room Temperature (Sealed in dry conditions)	

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and characterization of 3,9'-Bicarbazole. The following tables summarize the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific ¹H and ¹³C NMR spectral data with peak assignments for 3,9'-Bicarbazole were not explicitly found in the search results, the general spectral regions for carbazole derivatives can be inferred. A detailed analysis would be required to assign specific peaks to the 3,9'-Bicarbazole structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. The characteristic absorption bands for 3,9'-Bicarbazole are expected to be consistent with the carbazole functional groups.

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
~3450	N-H Stretching	Carbazole N-H
3100-3000	C-H Stretching	Aromatic C-H
1600-1585	C=C Stretching	Aromatic Ring
1500-1400	C=C Stretching	Aromatic Ring
~1390	N-H Bending	Carbazole N-H
1250-1000	C-H In-plane Bending	Aromatic C-H

Note: The exact peak positions may vary slightly depending on the sample preparation and measurement conditions.

UV-Visible (UV-Vis) Absorption and Photoluminescence (PL) Spectroscopy

UV-Vis absorption and photoluminescence spectroscopy are critical for understanding the electronic properties of 3,9'-Bicarbazole, which are fundamental to its application in OLEDs. The absorption spectrum of carbazole derivatives typically shows two main absorption bands.

[1]

Spectroscopy	Wavelength (nm)	Transition	Solvent
UV-Vis Absorption	~292, ~322	π - π^*	Ethanol
Photoluminescence	~359.5	Emission	Ethanol

Thermal Analysis

The thermal stability of materials used in electronic devices is a critical parameter.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal properties of 3,9'-Bicarbazole. While specific TGA/DSC curves for 3,9'-Bicarbazole were not found, carbazole derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[2]

Analysis	Parameter	Observation
TGA	Decomposition Temperature (Td)	Generally high for carbazole derivatives.
DSC	Glass Transition Temperature (Tg)	Important for morphological stability in thin films.

Experimental Protocols

Synthesis of 3,9'-Bicarbazole via Ullmann Condensation

The most common method for the synthesis of 3,9'-Bicarbazole is the Ullmann condensation, a copper-catalyzed cross-coupling reaction.^{[3][4]} The following is a generalized experimental protocol based on typical Ullmann reaction conditions.

Materials:

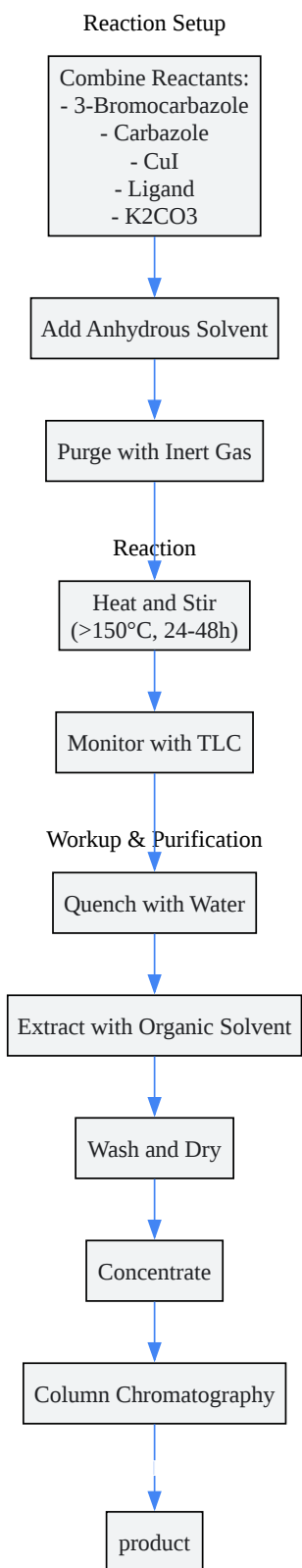
- 3-Bromocarbazole
- Carbazole
- Copper(I) iodide (CuI)
- Potassium carbonate (K₂CO₃)
- 1,10-Phenanthroline (or other suitable ligand)
- High-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-Dioxane)
- Inert gas (Nitrogen or Argon)

Procedure:

- To a dried reaction flask, add 3-bromocarbazole (1.0 eq), carbazole (1.2 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.2 eq).
- Add anhydrous potassium carbonate (2.0 eq) to the flask.

- Seal the flask and purge with an inert gas for 15-20 minutes to remove any oxygen.
- Add the anhydrous solvent via syringe.
- Heat the reaction mixture to a high temperature (typically >150 °C) and stir vigorously for 24-48 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add water to the mixture and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure 3,9'-Bicarbazole.

Diagram of the Ullmann Condensation Workflow:



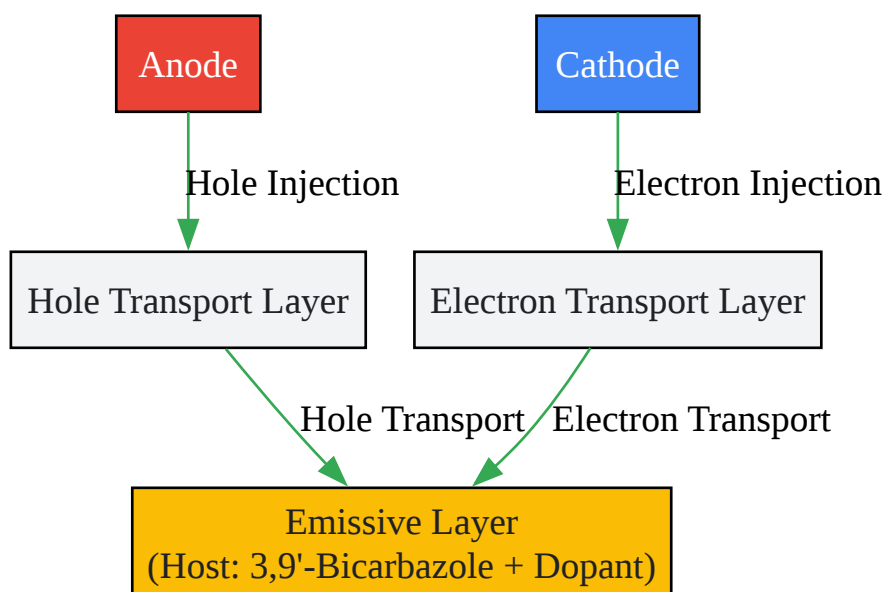
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Caption: Workflow for the synthesis of 3,9'-Bicarbazole.

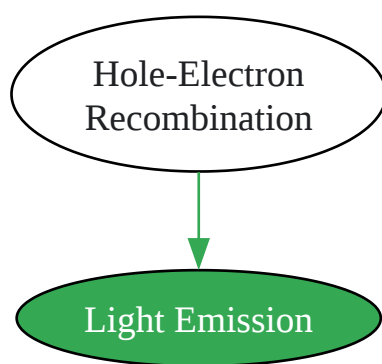
Signaling Pathways and Logical Relationships

As 3,9'-Bicarbazole is a material primarily used in organic electronics, the concept of biological signaling pathways is not applicable. However, the logical relationship in its primary application, OLEDs, can be visualized.

Diagram of Charge Transport in an OLED:



Exciton Formation & Light Emission



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Caption: Charge transport and emission in an OLED.

Conclusion

3,9'-Bicarbazole is a valuable building block for advanced organic electronic materials. This guide has summarized the key experimental data available for this compound, providing a foundation for researchers and scientists working in this area. Further detailed experimental characterization, particularly quantitative analysis of its solubility in various organic solvents and comprehensive NMR spectral assignments, would be beneficial for the broader scientific community. The provided synthesis protocol offers a starting point for the laboratory-scale production of this promising material.

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